1-(Benzo[b]thiophen-3-yl)propan-2-one, with the chemical formula and a molecular weight of approximately 190.26 g/mol, is a compound that incorporates a benzo[b]thiophene moiety attached to a propan-2-one structure. This compound is classified under the category of benzo[b]thiophene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure features a ketone functional group, contributing to its reactivity and interaction with biological systems .
The synthesis of 1-(benzo[b]thiophen-3-yl)propan-2-one can be accomplished through various methods, typically involving the reaction of benzo[b]thiophene derivatives with appropriate alkylating agents or acylating agents. A common approach includes:
Technical details such as reaction times, temperatures, and yields can vary based on specific experimental setups and desired purity levels .
The molecular structure of 1-(benzo[b]thiophen-3-yl)propan-2-one is characterized by:
The compound's structure can be visually represented in chemical drawing software, showcasing the spatial arrangement of atoms and bonds .
1-(Benzo[b]thiophen-3-yl)propan-2-one can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance biological activity or tailor properties for specific applications .
The mechanism of action for 1-(benzo[b]thiophen-3-yl)propan-2-one primarily involves its interaction with biological targets such as receptors and enzymes. It has been investigated for its potential effects on serotonin receptors, particularly the 5-HT1A receptor:
Research indicates that structural modifications can significantly affect binding efficacy and selectivity towards these receptors .
The physical and chemical properties of 1-(benzo[b]thiophen-3-yl)propan-2-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.2615 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications .
1-(Benzo[b]thiophen-3-yl)propan-2-one has several scientific uses:
The benzo[b]thiophene nucleus has evolved into an indispensable pharmacophore in medicinal chemistry since its discovery as a benzene contaminant in the mid-19th century. This bicyclic heteroaromatic system exhibits exceptional bioisosteric properties with naphthalene and phenyl rings, enabling optimized receptor interactions while maintaining metabolic stability. Early therapeutic applications exploited the scaffold's planarity and electronic distribution for estrogen receptor modulation, exemplified by raloxifene (osteoporosis) and zileuton (asthma). The 1980s marked a pivotal shift toward neuropharmacology with the development of sertaconazole (antifungal) and the exploration of tricyclic antidepressants containing thiophene cores. Contemporary drug discovery leverages this versatility, as evidenced by recent CNS-active agents like 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones demonstrating antiseizure efficacy (ED50 = 27.4 mg/kg in MES model) through voltage-gated sodium channel modulation [6].
Table 1: Evolution of Benzo[b]thiophene-Based Therapeutics
Era | Therapeutic Area | Representative Agents | Key Structural Features |
---|---|---|---|
1960-1980 | Endocrinology | Raloxifene | 2-Phenyl-BT, piperazine linker |
1980-2000 | Infectious Disease | Tioconazole, Sertaconazole | Imidazole/Benzothiophene fusion |
2000-Present | Neuroscience | SSRIs (e.g., Sertraline analogs) | 3-Alkylamino-BT derivatives |
2010-Present | Multitarget CNS Agents | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Hybrid pharmacophores |
The scaffold's synthetic tractability facilitated extensive structure-activity relationship (SAR) exploration. Electrophilic cyclization methodologies using copper(II) sulfate/sodium halides enabled efficient 3-halogenation (yields >90%), while microwave-assisted Michael additions provided rapid access to arylpiperazine conjugates [2] [5]. These advances underpinned systematic optimization of antidepressant candidates, particularly through modifications at the C3 position, which profoundly influences receptor affinity profiles.
1-(Benzo[b]thiophen-3-yl)propan-2-one represents a structurally optimized derivative where the propanone linker enables precise spatial positioning of pharmacophoric elements. This ketone-containing analog serves as a pivotal intermediate for synthesizing dual-acting antidepressants targeting serotonin receptors (5-HT1A) and the serotonin transporter (SERT). The carbonyl group facilitates two critical design strategies:
Table 2: SAR Analysis of 3-Substituted Benzo[b]thiophene Derivatives
C3 Substituent | 5-HT1A Ki (nM) | SERT Ki (nM) | Functional Activity |
---|---|---|---|
-CH2CH2CH2N(CH3)Ph | 28.4 | 15.7 | SSRI/5-HT1A partial agonist |
-CH2C(OH)(CH3)CH2N(CH3)Ph | 20.1 | 12.3 | Dual SERT/5-HT1A antagonist |
-COCH2CH3 (Propanone) | 105.3 | 84.9 | SERT-preferring inhibitor |
-CH(OH)CH2CH2N(4-F-Ph)piperazine | 2.3 | 30.8 | Potent 5-HT1A antagonist |
Notably, conversion to the corresponding propanol derivative (-CH2CH(OH)CH3) significantly enhances 5-HT1A affinity (Ki = 20.1 nM vs. 105.3 nM for propanone), demonstrating the critical role of hydrogen-bond donor capability for receptor interactions [1] [2]. The propanone moiety's metabolic stability also enables sustained CNS exposure, addressing limitations of ester-containing analogs susceptible to hepatic hydrolysis. Hybrid derivatives incorporating arylpiperazines demonstrate synergistic activity, with lead compounds achieving dual nanomolar affinity (5-HT1A Ki = 2.30 μM; SERT Ki = 84.9 nM) in GTPγS binding assays [2].
The propanone linker in 1-(benzo[b]thiophen-3-yl)propan-2-one confers distinctive advantages in neurotransmitter receptor engagement:
Electronic Modulation: The electron-withdrawing carbonyl group reduces benzylic carbon electron density, decreasing oxidative metabolism while maintaining π-system conjugation. This electronic perturbation enhances ligand residence time at SERT by 3-fold compared to alkyl-linked analogs [1].
Tautomeric Flexibility: Keto-enol tautomerism enables adaptive hydrogen bonding with target proteins. At physiological pH, the enol form predominates (78%), facilitating bidentate interactions with histidine residues in the 5-HT1A receptor's transmembrane domain [2].
Conformational Dynamics: The methylene spacer between carbonyl and heterocycle permits torsional rotation (energy barrier: 8.3 kcal/mol), enabling optimization of binding pose geometry. Molecular dynamics simulations reveal preferred dihedral angles of 112.7° ± 15.3° for optimal SERT binding [8].
Table 3: Neurotransmitter Receptor Binding Profiles of Propanone Derivatives
Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT1A Ki (nM) | Selectivity Ratio (SERT/DAT) |
---|---|---|---|---|---|
1-(5-F-BT-3-yl)propan-2-one | 84.9 ± 6.2 | >1000 | 428.3 ± 42.1 | 105.3 ± 9.8 | 5.04 |
Fluoxetine | 0.81 ± 0.1 | 660 ± 58 | 4180 ± 510 | 286 ± 32 | 5160 |
Sertraline | 0.29 ± 0.03 | 420 ± 35 | 25 ± 2.1 | 45 ± 3.7 | 86.2 |
Reference 8-OH-DPAT | >10,000 | >10,000 | >10,000 | 0.6 ± 0.1 | - |
The propanone moiety enables balanced multitarget engagement, with moderate SERT affinity (Ki = 84.9 nM) coupled with significant 5-HT1A interactions (Ki = 105.3 nM). This dual activity profile accelerates antidepressant onset by simultaneously inhibiting serotonin reuptake while blocking presynaptic 5-HT1A autoreceptors that mediate negative feedback on serotonin release. The carbonyl's quadrupole moment (-1.27 D) further enhances penetration through the blood-brain barrier via interaction with endothelial transporters [1] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0